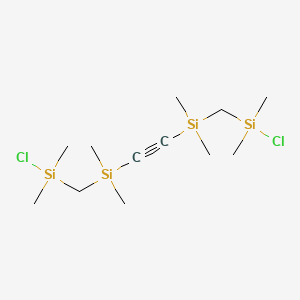
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is a chemical compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a tetrasiladec-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne typically involves multiple steps, starting from simpler silicon-containing precursors. One common method involves the chlorination of a hexamethylsilane derivative, followed by the introduction of the alkyne functionality through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne exerts its effects is primarily through its ability to interact with various molecular targets. The chlorine and methyl groups provide sites for chemical modifications, allowing the compound to participate in a range of chemical reactions. The alkyne group can engage in cycloaddition reactions, forming stable cyclic structures that are useful in material science and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another organosilicon compound with similar structural features.
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide: A compound with multiple chlorine and oxygen atoms, used in different chemical applications.
Uniqueness
2,9-Dichloro-2,4,4,7,7,9-hexamethyl-2,4,7,9-tetrasiladec-5-yne is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Properties
CAS No. |
185436-31-1 |
|---|---|
Molecular Formula |
C12H28Cl2Si4 |
Molecular Weight |
355.59 g/mol |
IUPAC Name |
chloro-[[2-[[chloro(dimethyl)silyl]methyl-dimethylsilyl]ethynyl-dimethylsilyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2Si4/c1-15(2,11-17(5,6)13)9-10-16(3,4)12-18(7,8)14/h11-12H2,1-8H3 |
InChI Key |
PODNGEIGNYUSQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)Cl)C#C[Si](C)(C)C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















